Ethyl [(cyanomethyl)sulfonyl]acetate
Description
Ethyl [(cyanomethyl)sulfonyl]acetate is a sulfonyl-containing ester with the molecular formula C₆H₉NO₄S (estimated molecular weight: 191.20 g/mol). Its structure features a cyanomethyl group (-CH₂CN) attached to a sulfonyl moiety (-SO₂-), which is further linked to an ethyl acetate backbone. This compound is of interest in organic synthesis due to the electron-withdrawing properties of the sulfonyl and cyano groups, which enhance reactivity in nucleophilic substitutions and cyclization reactions.
Properties
Molecular Formula |
C6H9NO4S |
|---|---|
Molecular Weight |
191.21 g/mol |
IUPAC Name |
ethyl 2-(cyanomethylsulfonyl)acetate |
InChI |
InChI=1S/C6H9NO4S/c1-2-11-6(8)5-12(9,10)4-3-7/h2,4-5H2,1H3 |
InChI Key |
UVGYFNCNYUUFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl [(cyanomethyl)sulfonyl]acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetate with cyanomethylsulfonyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the byproducts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or distillation, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl [(cyanomethyl)sulfonyl]acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols and amines are typically formed.
Substitution: Amides, esters, and ethers are among the major products.
Scientific Research Applications
Ethyl [(cyanomethyl)sulfonyl]acetate is widely used in scientific research due to its reactivity and versatility. It serves as a building block in organic synthesis, enabling the construction of complex molecules. In biology, it is used as a reagent in biochemical assays and studies involving enzyme inhibition. In medicine, it has potential applications in drug development and as a precursor for pharmaceuticals. In industry, it is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl [(cyanomethyl)sulfonyl]acetate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups in the reactants to facilitate the desired transformation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonyl Acetate Derivatives
Structural and Functional Differences
Substituent Effects: Cyanomethyl Group: The -CH₂CN group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the α-carbon. This contrasts with aryl sulfonyl derivatives (e.g., tosyl or phenyl groups in ), where resonance stabilization reduces reactivity. Chlorophenyl and Anilino Groups: Compounds like Ethyl 2-([(2,5-dichlorophenyl)sulfonyl]anilino)acetate exhibit increased lipophilicity and antimicrobial activity due to halogen and aromatic amine moieties .
Synthesis Methods: Tosyl and phenyl derivatives are typically synthesized via sulfonation of acetic acid esters using aryl sulfonic acids . Cyanomethyl analogs may require nucleophilic displacement of halides (e.g., chloroacetate) with cyanomethyl sulfinate salts .
Applications: Pharmaceuticals: The cyano group in this compound is a precursor for nitriles and tetrazoles, critical in drug design (e.g., antihypertensive agents) . Material Science: Ethyl 2-(phenylsulfonyl)acetate is used in polymer crosslinking due to its thermal stability.
Research Findings and Data
Reactivity in Nucleophilic Substitutions
- This compound: The α-hydrogen is highly acidic (pKa ~4–5) due to the combined effects of the sulfonyl and cyano groups, facilitating deprotonation and enolate formation. This property is exploited in Knoevenagel condensations .
- Tosyl Derivatives: Less acidic (pKa ~6–7) but widely used in Mitsunobu reactions and as protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
